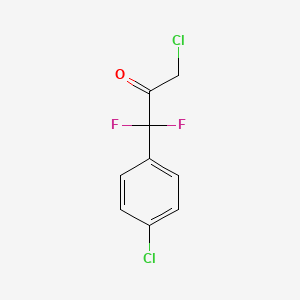
ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid is a chemical compound with the molecular formula C13H15Cl2NO6. It is a derivative of propanoic acid and contains both amino and ester functional groups. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the reaction of ethyl 3-(2,3-dichlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate may involve the use of large-scale reactors and automated systems to control the reaction conditions. The raw materials are fed into the reactor, and the reaction is monitored using sensors and control systems. The product is then isolated and purified using industrial-scale purification techniques.
化学反応の分析
Types of Reactions
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-nitro-3-(2,3-dichlorophenyl)propanoate.
Reduction: Formation of ethyl 3-amino-3-(2,3-dichlorophenyl)propanol.
Substitution: Formation of ethyl 3-amino-3-(2,3-dihydroxyphenyl)propanoate or other substituted derivatives.
科学的研究の応用
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, affecting their activity. The ester group can undergo hydrolysis to release the active compound, which can then interact with cellular pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl 3-amino-3-(2,5-dichlorophenyl)propanoate
- Ethyl 3-amino-3-(2,6-dichlorophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positioning can affect the compound’s binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for research and development.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid involves the reaction of ethyl 3-(2,3-dichlorophenyl)propanoate with ammonia followed by reaction with oxalic acid.", "Starting Materials": [ "Ethyl 3-(2,3-dichlorophenyl)propanoate", "Ammonia", "Oxalic acid" ], "Reaction": [ "Step 1: Ethyl 3-(2,3-dichlorophenyl)propanoate is reacted with excess ammonia in ethanol at room temperature for 24 hours.", "Step 2: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, is isolated by filtration and washed with ethanol.", "Step 3: Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is then reacted with oxalic acid in ethanol at reflux for 6 hours.", "Step 4: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate oxalate, is isolated by filtration and washed with ethanol." ] } | |
CAS番号 |
502842-04-8 |
分子式 |
C13H15Cl2NO6 |
分子量 |
352.16 g/mol |
IUPAC名 |
ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C11H13Cl2NO2.C2H2O4/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13;3-1(4)2(5)6/h3-5,9H,2,6,14H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
PUUYNZVHGPWBTO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N.C(=O)(C(=O)O)O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)
